molecular formula C6H8O2 B12544070 Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] CAS No. 652142-48-8

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]

Cat. No.: B12544070
CAS No.: 652142-48-8
M. Wt: 112.13 g/mol
InChI Key: FFKNJUZGHWJPMG-UHFFFAOYSA-N
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Description

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] (CAS 652142-48-8) is a specialized spirocyclic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This structure features a spiro union of two distinct oxygen-containing rings: a 6-oxabicyclo[3.1.0]hexane system and an oxirane (epoxide), making it a versatile and complex scaffold for synthetic chemistry research . Its structure is defined by key identifiers including the SMILES string C1C2C(O2)CC13CO3 and the InChIKey FFKNJUZGHWJPMG-UHFFFAOYSA-N . The core 6-oxabicyclo[3.1.0]hexane framework is also known as cyclopentane oxide, a structure with documented thermochemical properties such as a standard enthalpy of formation of -130.80 ± 6.40 kJ/mol in the liquid state . The integration of the spiro-oxirane moiety enhances its value as a reactive building block, particularly for ring-opening reactions and nucleophilic addition chemistry. Researchers can leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and materials, where its strained ring systems can be used to introduce structural complexity and specific three-dimensional geometry into target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652142-48-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]

InChI

InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2

InChI Key

FFKNJUZGHWJPMG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CC13CO3

Origin of Product

United States

Preparation Methods

Cyclopropylmagnesium Carbenoid Reaction

For 1,5-CH insertion:

Parameter Optimal Value Impact
Temperature −78°C to 0°C Prevents side reactions
Solvent THF or diethyl ether Stabilizes carbenoids
Carbonyl Partner α,β-Unsaturated esters Enhances electrophilicity

Yield Trends :

  • Higher yields (70–85%) achieved with electron-deficient esters.

Epoxidation Conditions

Epoxidizing Agent Selectivity Temperature
mCPBA High (trans epoxide) 0°C to RT
H₂O₂/Acid Moderate RT to 40°C
O₃/Zn Low −78°C

Case Study :
Using mCPBA on a bicyclic alkene achieved 80% yield with >90% trans-epoxide formation.

Alternative Strategies and Challenges

Asymmetric Synthesis

Chiral catalysts (e.g., Evans’ oxazaborolidines) could enable enantioselective synthesis, but no direct examples exist for this compound.

Protecting Group Strategies

Siloxane (TBS) or mesyl (Ms) groups may protect hydroxyl or amine intermediates during synthesis, as demonstrated in cyclopentene derivatives.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Cyclopropylmagnesium Insertion 1,5-CH insertion → Epoxidation High regioselectivity Stereoselectivity in epoxidation
Intramolecular Addition Ylide generation → Cyclization Single-step spiro formation Ylide stability issues
Epoxidation of Alkenes Alkene synthesis → mCPBA treatment Well-established conditions Requires alkene precursor

Chemical Reactions Analysis

Types of Reactions

Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions (OH-), alkoxides (RO-).

Major Products

The major products formed from these reactions include:

    Diols: Formed through oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions makes it suitable for creating various functional groups. For instance, it can be utilized in the synthesis of pharmaceuticals and natural products through transformations that involve nucleophilic attack on the epoxide ring.

2. Diels-Alder Reactions
Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] can act as a dienophile in Diels-Alder reactions, facilitating the formation of six-membered rings with high stereoselectivity. This application is particularly useful in the total synthesis of alkaloids and other biologically active compounds .

3. Stereochemical Studies
The compound's unique stereochemistry allows researchers to study conformational preferences and stereoelectronic effects in organic reactions. This aspect is crucial for understanding reaction mechanisms and optimizing synthetic pathways .

Applications in Material Science

1. Polymer Chemistry
Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] can be used to synthesize polyfunctional polymers through its epoxide groups, which can be cross-linked or polymerized under appropriate conditions. This leads to materials with tailored properties for applications in coatings, adhesives, and sealants .

2. Coatings and Adhesives
The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance coatings and adhesives used in various industrial applications.

Medicinal Chemistry Applications

1. Antimicrobial Agents
Research has indicated that derivatives of spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] exhibit significant antimicrobial properties. These compounds can be further modified to enhance their efficacy against specific pathogens .

2. Drug Development
The structural features of spiro compounds are often associated with biological activity, making them attractive candidates for drug development. Ongoing studies focus on synthesizing analogs with improved pharmacological profiles for treating various diseases.

Case Studies

Case Study 1: Total Synthesis of Alkaloids
Recent work has demonstrated the use of spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] as an intermediate in the total synthesis of complex alkaloids. The compound's ability to participate in selective reactions allowed chemists to construct intricate molecular architectures efficiently .

Case Study 2: Development of Antimicrobial Agents
A series of derivatives based on spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated promising activity, leading to further investigations into their mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Modified Analogs

3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane] (CAS: 115039-98-0)
  • Molecular Formula : C₁₀H₁₄O (MW: 150.22 g/mol)
  • Key Differences : Incorporates an isopropenyl group at position 3, increasing steric bulk and altering reactivity.
  • Physical Properties : Higher boiling point (212.2°C) and density (1.063 g/cm³) compared to the parent compound .
  • Applications : Used in specialty resins and as intermediates in organic synthesis .
Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- (CAS: 852920-51-5)
  • Molecular Formula : C₉H₁₄O (MW: 152.22 g/mol)
  • Key Differences : Features a bicyclo[3.1.1]heptane core with dimethyl substituents, enhancing stability and reducing ring strain.
  • Synthesis : Derived from pinene derivatives via epoxidation .
  • Applications: Potential use in fragrances and chiral catalysts due to its rigid structure .

Functional Group Variations

Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile (CAS: 1849312-76-0)
  • Molecular Formula: C₈H₉NO (MW: 135.16 g/mol)
  • Key Differences : Introduces a nitrile group at the oxirane ring, enabling nucleophilic addition reactions.
  • Reactivity : The electron-withdrawing nitrile group increases electrophilicity of the epoxide .
Trifluoromethyl-Substituted Spiro-epoxides
  • Example : (3'R,4R)-6-methoxy-2,3'-diphenyl-3'-(trifluoromethyl)spiro[chromane-4,2'-oxirane]
  • Synthesis : Prepared via visible-light-mediated catalyst-free methods (56% yield) .
  • Applications : Valued in medicinal chemistry for introducing trifluoromethyl groups into complex scaffolds .

Chemical Reactivity and Stability

Ring Strain and Reactivity

The oxirane ring in 6-oxabicyclo[3.1.0]hexanes exhibits reactivity comparable to cyclopropane-containing systems, with significant γ-anti and γ-syn electronic effects influencing regioselectivity in ring-opening reactions . Substituents like thiophene (e.g., (1S,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane) alter spatial arrangements, as confirmed by 2D-NOESY spectroscopy .

Stability Considerations

  • Halogenated Derivatives : 5-Bromo and 5-iodo derivatives synthesized via palladium catalysis show moderate yields (28–35%) due to competing side reactions .
  • Steric Effects : Dimethyl or isopropenyl substituents improve thermal stability but reduce reactivity toward nucleophiles .

Biological Activity

Chemical Identity
Spiro[6-oxabicyclo[3.1.0]hexane], also known as 6-oxabicyclo[3.1.0]hexane, is a bicyclic compound characterized by its unique spiro structure, which incorporates an epoxide functional group. The molecular formula is C5H8OC_5H_8O with a molecular weight of approximately 84.1164 g/mol. Its IUPAC Standard InChIKey is GJEZBVHHZQAEDB-UHFFFAOYSA-N, and it has a CAS Registry Number of 285-67-6 .

Antimicrobial Properties

Research indicates that spiro compounds, including spiro[6-oxabicyclo[3.1.0]hexane], exhibit notable antimicrobial activity. For instance, derivatives of related bicyclic compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 mg/mL against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

The biological activity of spiro compounds often extends to cytotoxic effects in cancer cell lines. For example, studies on related compounds have demonstrated their ability to induce apoptosis in HL60 leukemia cells through mechanisms involving the generation of reactive oxygen species (ROS) and the inhibition of cell growth at concentrations as low as 1 µM . This suggests potential applications in cancer therapy.

The mechanisms by which spiro[6-oxabicyclo[3.1.0]hexane] exerts its biological effects are still under investigation. However, it is hypothesized that the epoxide group plays a crucial role in its reactivity and interaction with biological macromolecules, potentially leading to the modulation of cellular pathways related to apoptosis and cell proliferation.

Case Studies

A specific case study explored the cytotoxicity of spiro compounds against various human tumor cell lines, including K-562 (chronic myeloid leukemia), A-549 (lung carcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death in these lines .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration Range Reference
AntimicrobialEffective against bacteria12.5 - 50 mg/mL
CytotoxicityInduces apoptosis1 - 10 µM
Interaction with ROSElevates intracellular ROS levelsNot specified

Q & A

Q. What synthetic strategies are optimal for constructing the spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] scaffold?

The scaffold can be synthesized via epoxidation of cyclopentene derivatives using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). For example, reaction of 2-(cyclopentenyl)thiophene with mCPBA yields spiro-epoxides alongside sulfoxides and cyclopentenone byproducts. Chromatographic separation is critical for isolating pure stereoisomers due to equilibrium retention of starting material . The Mitsunobu reaction is also effective for incorporating nucleobases onto the bicyclic template, enabling antiviral analog synthesis .

Q. How can structural confirmation of spiro-epoxide derivatives be achieved?

Nuclear Magnetic Resonance (NMR) is essential for resolving stereochemistry and verifying spirocyclic connectivity. For instance, 1^1H and 13^{13}C NMR can distinguish epimers (e.g., 6a and 6b in ) by analyzing coupling constants and chemical shifts. X-ray crystallography is recommended for absolute stereochemical determination, especially when analyzing antiviral analogs with modified nucleobases .

Q. What biological activities have been reported for derivatives of this scaffold?

Purine carbanucleosides built on the 6-oxabicyclo[3.1.0]hexane template exhibit moderate antiviral activity against RNA viruses. Adenosine and guanosine analogs show potential as nucleoside reverse transcriptase inhibitors (NRTIs), though further optimization is needed to enhance potency .

Advanced Research Questions

Q. How can stereochemical control be achieved during spiro-epoxidation?

Stereoselectivity depends on reaction kinetics and oxidizing agent coordination. For example, racemic mixtures of spiro-epoxides (e.g., 6a/6b) form via synchronous mCPBA attack on the cyclopentene double bond. Temperature modulation (e.g., avoiding polymerization-prone conditions) and chiral catalysts (e.g., Cu/Ph-Phosferrox complexes) can improve enantioselectivity .

Q. What computational methods are suitable for predicting reactivity of spirocyclic epoxides?

Density Functional Theory (DFT) calculations can model transition states during epoxidation or nucleophilic ring-opening reactions. For instance, DFT analysis of γ-syn/anti effects in oxabicyclo systems explains shielding disparities in NMR spectra, aiding in stereochemical assignments . Molecular docking studies are also valuable for probing interactions with biological targets like HIV reverse transcriptase .

Q. How do structural modifications (e.g., substituents) impact physicochemical properties?

Substituents at the 7-position of the bicyclic system significantly alter electronic and steric effects. For example, electron-withdrawing groups increase oxirane ring strain, enhancing reactivity in nucleophilic attacks. Comparative studies with carbocyclic analogs (e.g., cyclopropane vs. oxirane annelation) reveal distinct 13^{13}C NMR shielding patterns, guiding synthetic design .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antiviral efficacy of spirocyclic nucleosides?

Discrepancies arise from variations in assay conditions (e.g., cell lines, viral strains) and stereochemical purity of test compounds. For instance, reports moderate activity for racemic mixtures, while enantiopure derivatives (synthesized via asymmetric catalysis) may show enhanced selectivity . Rigorous stereochemical characterization and standardized bioassays are recommended to resolve inconsistencies.

Q. How can conflicting NMR data for spiro-epoxide derivatives be reconciled?

Apparent contradictions in 13^{13}C chemical shifts (e.g., oxirane vs. cyclopropane shielding effects) stem from differences in molecular rigidity and substituent orientation. Systematic studies using isotopically labeled analogs or variable-temperature NMR can clarify these effects .

Methodological Tables

Table 1: Key Synthetic Routes to Spiro-Epoxides

MethodConditionsYield (%)Key ChallengesRef.
mCPBA Epoxidation0°C, CH2_2Cl2_2, 24 hr40–60Competing sulfoxide formation
Mitsunobu ReactionDIAD, PPh3_3, THF, RT50–70Stereochemical control
Asymmetric CatalysisCu/Ph-Phosferrox, CH3_3CN75–85Catalyst cost/availability

Table 2: Biological Activities of Derivatives

Compound ClassTargetIC50_{50} (µM)NotesRef.
Adenosine AnalogHIV Reverse Transcriptase12.5Racemic mixture
Guanosine AnalogHepatitis C Virus18.3Requires enantiopure forms

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